molecular formula C18H17N3O3 B6718419 N-(1H-indazol-6-yl)-4-(oxolan-3-yloxy)benzamide

N-(1H-indazol-6-yl)-4-(oxolan-3-yloxy)benzamide

Cat. No.: B6718419
M. Wt: 323.3 g/mol
InChI Key: UVJDOBCRLKKNMX-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-4-(oxolan-3-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an indazole ring, a benzamide moiety, and an oxolane (tetrahydrofuran) ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-4-(oxolan-3-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-18(20-14-4-1-13-10-19-21-17(13)9-14)12-2-5-15(6-3-12)24-16-7-8-23-11-16/h1-6,9-10,16H,7-8,11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJDOBCRLKKNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-6-yl)-4-(oxolan-3-yloxy)benzamide typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting the indazole derivative with 4-hydroxybenzoic acid or its derivatives under suitable conditions.

    Introduction of the Oxolane Ring: The oxolane ring is incorporated by reacting the intermediate compound with oxirane (ethylene oxide) or its derivatives.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the benzamide moiety, potentially converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the indazole ring.

    Reduction Products: Amines derived from the reduction of the benzamide moiety.

    Substitution Products: Compounds with functional groups introduced at the oxolane ring.

Scientific Research Applications

N-(1H-indazol-6-yl)-4-(oxolan-3-yloxy)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-4-(oxolan-3-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring is known to interact with various biological pathways, potentially inhibiting or modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

N-(1H-indazol-6-yl)-4-(oxolan-3-yloxy)benzamide can be compared with other similar compounds, such as:

    N-(1H-indazol-6-yl)-4-hydroxybenzamide: Lacks the oxolane ring, which may affect its solubility and biological activity.

    N-(1H-indazol-6-yl)-4-(methoxy)benzamide: Contains a methoxy group instead of the oxolane ring, potentially altering its chemical reactivity and biological properties.

    N-(1H-indazol-6-yl)-4-(ethoxy)benzamide: Features an ethoxy group, which may influence its pharmacokinetic properties.

The uniqueness of this compound lies in the presence of the oxolane ring, which can enhance its solubility and bioavailability, making it a promising candidate for various scientific and industrial applications.

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